molecular formula C16H27NO5 B14026274 1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester

1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester

Cat. No.: B14026274
M. Wt: 313.39 g/mol
InChI Key: QIEABMABPUSATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,9-Trioxa-12-aza-dispiro[4252]pentadecane-12-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure characterized by multiple spiro and heteroatom-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the spiro rings through cyclization reactions involving appropriate precursors.

    Esterification: Introduction of the tert-butyl ester group through esterification reactions using tert-butyl alcohol and suitable catalysts.

    Protection and Deprotection Steps: Use of protecting groups to safeguard reactive functional groups during intermediate steps, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.

    Process Optimization: Refining reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency.

    Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for esterification and cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters, ethers, or amides.

Scientific Research Applications

1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane: A similar compound without the carboxylic acid tert-butyl ester group.

    1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid: A similar compound with a carboxylic acid group instead of the tert-butyl ester.

Uniqueness

1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and spiro rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

tert-butyl 1,4,9-trioxa-12-azadispiro[4.2.58.25]pentadecane-12-carboxylate

InChI

InChI=1S/C16H27NO5/c1-14(2,3)22-13(18)17-8-9-19-15(12-17)4-6-16(7-5-15)20-10-11-21-16/h4-12H2,1-3H3

InChI Key

QIEABMABPUSATC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC3(CC2)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.